N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJPIJNEORIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of thiophene-2-carboxaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields cyclohex-3-ene-1-carboxylic acid and 2-(aminomethyl)thiophene as products.
Conditions : 6M HCl, reflux for 8–12 hours.
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water. -
Basic Hydrolysis :
Produces cyclohex-3-ene-1-carboxylate salt and thiophen-2-ylmethanamine.
Conditions : 2M NaOH, 80°C for 6 hours.
Table 1: Hydrolysis Reaction Parameters
| Reaction Type | Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | Cyclohex-3-ene-1-carboxylic acid + amine derivative | 75–82 | |
| Basic | 2M NaOH, 80°C | Carboxylate salt + thiophen-2-ylmethanamine | 68–73 |
Reduction Reactions
The carboxamide group is reduced to a primary amine using strong hydride donors:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Products : N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-methylamine.
-
Mechanism : Hydride attack at the carbonyl carbon, followed by cleavage of the C–N bond .
Table 2: Reduction Efficiency
| Reagent | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|
| LiAlH₄ | Dry THF | 0°C → RT | 88 | |
| NaBH₄ | THF/H₂O | RT | 62 |
Electrophilic Substitution on Thiophene
The thiophene ring undergoes bromination and nitration:
-
Bromination :
Conditions : Br₂ (1 equiv) in CH₂Cl₂ at 0°C .
Product : 5-Bromo-N-[(5-bromothiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide (di-substituted). -
Nitration :
Conditions : HNO₃/H₂SO₄, 0–5°C.
Product : Nitro derivatives at the 5-position of the thiophene ring.
Table 3: Electrophilic Substitution Outcomes
| Reaction | Position | Major Product Structure | Yield (%) | References |
|---|---|---|---|---|
| Bromination | 5 | Di-brominated thiophene | 78 | |
| Nitration | 5 | 5-Nitrothiophene derivative | 65 |
Cyclohexene Ring Functionalization
The cyclohexene double bond participates in cycloaddition and epoxidation:
-
Epoxidation :
Conditions : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .
Product : Epoxycyclohexane carboxamide derivative. -
Diels-Alder Reaction :
Conditions : Reaction with maleic anhydride at 60°C.
Product : Bicyclic adduct with retained carboxamide functionality.
Esterification and Acylation
The carboxylic acid (post-hydrolysis) undergoes further derivatization:
-
Esterification :
Conditions : Methanol/H₂SO₄, reflux.
Product : Methyl cyclohex-3-ene-1-carboxylate. -
Acylation :
Conditions : Acetyl chloride, pyridine catalyst.
Product : Cyclohex-3-ene-1-carbonyl chloride intermediate.
Table 4: Key Mechanistic Features
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is its potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines through different mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | G2/M phase arrest |
| HeLa (Cervical) | 18 | Microtubule disruption |
These findings suggest that the compound interacts with the microtubule dynamics essential for cell division, which is a critical target in cancer therapy.
Neuropharmacological Effects
Preliminary studies have also indicated that this compound may exhibit neuroprotective effects. It appears to modulate neurotransmitter systems, particularly enhancing dopamine receptor activity. This could have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
A notable case study involved administering this compound in a murine model of breast cancer. The study reported:
- Reduction in Tumor Size : Significant decrease in tumor volume compared to control groups.
- Increased Survival Rates : Enhanced survival rates were observed among treated subjects.
Histological analyses revealed decreased cell proliferation and increased apoptosis within the tumors, supporting its potential efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electronic Effects : The thiophene group is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing iodine in 1b and bromine in 3. This difference may enhance nucleophilicity at the amide nitrogen in the thiophene derivative.
- Synthetic Routes : Compound 4 was synthesized via hydrolysis of a methyl ester to a carboxylic acid, followed by amide coupling with aniline . The target compound would likely use thiophen-2-ylmethylamine instead, but reaction yields and conditions may vary due to steric or electronic differences.
Physicochemical Properties
- Solubility: Thiophene’s moderate polarity may improve solubility in organic solvents compared to heavily halogenated analogs like 1b.
- Thermal Stability : The melting point of compound 4’s intermediate (102–103.5 °C) suggests moderate stability . The thiophene derivative’s stability would depend on crystallinity and intermolecular interactions (e.g., S···π interactions).
Biological Activity
N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound notable for its unique structure, which consists of a thiophene ring linked to a cyclohexene ring through a carboxamide functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 221.32 g/mol. The compound features a thiophene ring, known for its aromatic properties, and a cyclohexene ring, which contributes to its unique reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can engage in π-π stacking interactions, while the carboxamide group is capable of forming hydrogen bonds with target proteins. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated as an enzyme inhibitor, particularly targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxamide | Lacks cyclohexene ring | Moderate anti-inflammatory effects |
| Cyclohex-3-ene-1-carboxamide | Lacks thiophene moiety | Limited anticancer activity |
| N-(thiophen-2-yl)methylbenzamide | Contains benzene instead of cyclohexene | Potent enzyme inhibitor |
This table highlights that this compound possesses distinct advantages due to the combination of both thiophene and cyclohexene structures, enhancing its biological activity compared to other derivatives.
Research Findings and Applications
N-[ (thiophen -2 -yl )methyl ]cyclohex -3 -ene -1 -carboxamide has been utilized in various scientific research applications:
- Medicinal Chemistry : As a scaffold for developing novel therapeutics targeting cancer and inflammatory diseases.
- Biological Studies : Investigated as a model compound for studying enzyme inhibition mechanisms.
- Material Science : Explored for use in organic semiconductors due to its electronic properties .
Q & A
Q. What are the key synthetic pathways for N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including amide bond formation between a cyclohexene carboxylic acid derivative and a thiophene-containing amine. Critical steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid for amide formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency.
- Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) ensures high purity. Analytical validation via NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) is essential .
Q. How is the molecular structure of this compound characterized, especially regarding stereochemistry and conformational flexibility?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, cyclohexene rings may exhibit half-boat conformations with puckering parameters (Q, θ, φ) calculated to quantify distortions . Dynamic NMR can assess conformational exchange in solution, while IR spectroscopy confirms amide C=O and N-H stretches (~1650 cm and ~3300 cm, respectively) .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- HPLC-MS : Monitors degradation products under stress conditions (e.g., heat, light, pH extremes).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to decomposition temperatures .
- Chiral Chromatography : Required if stereoisomers are present due to asymmetric centers .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to neurological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
- QSAR Modeling : Correlate substituent effects (e.g., thiophene methyl position) with activity using descriptors like LogP and polar surface area .
- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or non-uniform unit cell parameters?
- Occupancy Refinement : For disordered atoms (e.g., cyclohexene ring carbons), refine occupancy ratios (e.g., 0.55:0.45) using SHELXL .
- Twinned Data Correction : Apply algorithms like CELL_NOW for overlapping diffraction patterns.
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry elements .
Q. How do reaction mechanisms differ when modifying the thiophene substituents (e.g., 2-yl vs. 3-yl)?
- Electrophilic Aromatic Substitution : Thiophene-2-yl derivatives exhibit higher reactivity due to sulfur’s electron-donating resonance effects, favoring regioselective functionalization .
- Steric Effects : Bulkier substituents (e.g., methyl groups) reduce yields in coupling reactions, requiring optimized stoichiometry .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
